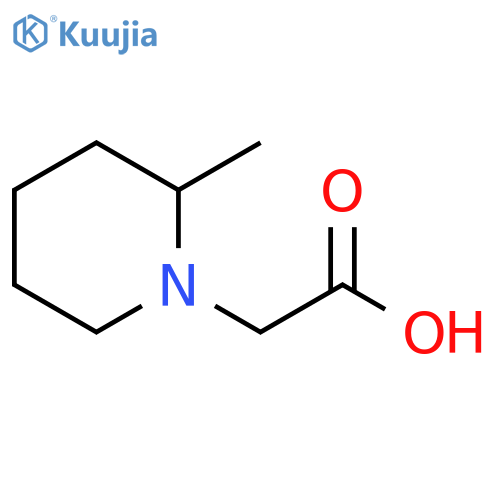Cas no 856437-61-1 ((2-Methylpiperidin-1-yl)acetic Acid)

856437-61-1 structure
商品名:(2-Methylpiperidin-1-yl)acetic Acid
(2-Methylpiperidin-1-yl)acetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-Methylpiperidin-1-yl)acetic acid
- (2-Methyl-piperidin-1-yl)-acetic acid
- 1-Piperidineaceticacid, 2-methyl-
- (2-methylpiperidin-1-yl)acetic acid(SALTDATA: 0.25H2O)
- CHEMBRDG-BB 4017722
- (2-methylpiperidin-1-yl)acetic acid 0.25H2O
- 2-(2-methyl-1-piperidinyl)acetic acid
- 2-(2-methyl-1-piperidyl)acetic acid
- 2-(2-methylpiperidin-1-yl)ethanoic acid
- (2-Methylpiperidin-1-yl)acetic Acid
-
- MDL: MFCD06589812
- インチ: 1S/C8H15NO2/c1-7-4-2-3-5-9(7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
- InChIKey: IZYFKLAMVLELBP-UHFFFAOYSA-N
- ほほえんだ: N1(CC(O)=O)CCCCC1C
計算された属性
- せいみつぶんしりょう: 157.11000
- どういたいしつりょう: 157.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 1.05
- ゆうかいてん: Not available
- ふってん: 258.5°C at 760 mmHg
- フラッシュポイント: 110.2°C
- 屈折率: 1.475
- PSA: 40.54000
- LogP: 0.88330
- じょうきあつ: 0.0±1.1 mmHg at 25°C
(2-Methylpiperidin-1-yl)acetic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-Methylpiperidin-1-yl)acetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB217414-1 g |
(2-Methyl-1-piperidinyl)acetic acid; 95% |
856437-61-1 | 1g |
€169.40 | 2023-02-05 | ||
| Enamine | EN300-96313-1.0g |
2-(2-methylpiperidin-1-yl)acetic acid |
856437-61-1 | 95.0% | 1.0g |
$344.0 | 2025-02-21 | |
| Enamine | EN300-96313-0.05g |
2-(2-methylpiperidin-1-yl)acetic acid |
856437-61-1 | 95.0% | 0.05g |
$80.0 | 2025-02-21 | |
| Chemenu | CM112532-250mg |
(2-methylpiperidin-1-yl)acetic acid |
856437-61-1 | 95% | 250mg |
$132 | 2023-02-18 | |
| TRC | M321073-100mg |
(2-Methylpiperidin-1-yl)acetic Acid |
856437-61-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M321073-500mg |
(2-Methylpiperidin-1-yl)acetic Acid |
856437-61-1 | 500mg |
$ 115.00 | 2022-06-04 | ||
| Chemenu | CM112532-5g |
(2-methylpiperidin-1-yl)acetic acid |
856437-61-1 | 95% | 5g |
$955 | 2021-08-06 | |
| Enamine | EN300-96313-2.5g |
2-(2-methylpiperidin-1-yl)acetic acid |
856437-61-1 | 95.0% | 2.5g |
$712.0 | 2025-02-21 | |
| Fluorochem | 058703-1g |
2-Methyl-piperidin-1-yl)-acetic acid |
856437-61-1 | 95% | 1g |
£58.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537295-250mg |
2-(2-Methylpiperidin-1-yl)acetic acid |
856437-61-1 | 98% | 250mg |
¥938.00 | 2024-07-28 |
(2-Methylpiperidin-1-yl)acetic Acid 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
856437-61-1 ((2-Methylpiperidin-1-yl)acetic Acid) 関連製品
- 878431-25-5((2-ethylpiperidin-1-yl)acetic acid)
- 959240-36-9(2-(N-Cyclopentyl-N-methylamino)acetic acid)
- 805179-70-8(2-(4-aminopiperidin-1-yl)acetic acid)
- 478920-86-4(1-piperidinylacetic Acid)
- 82017-41-2((Cycloheptylamino)acetic Acid)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量